(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
The compound is related to a class of chemicals that undergo various synthesis and modification processes. For instance, it is associated with the formation of 1H-2.1.3-Benzothiadiazin-2.2-dioxide through specific chemical reactions involving sulfamide and alkyl halides, leading to the production of mono- and dialkyl derivatives (Knollmüller, 1971). These processes are fundamental in synthetic chemistry, contributing to the development of various chemical compounds with potential applications in different fields.
Reaction Mechanisms and Derivatives
The compound's derivatives participate in diverse reaction mechanisms. For example, chlorination reactions involving similar compounds lead to the formation of chlorosultine and other derivatives, which undergo further hydrolysis and chlorination (King et al., 1971). These reactions are significant for understanding chemical reactivity and synthesizing new chemical entities with potential industrial and pharmaceutical applications.
Structural and Molecular Analysis
The compound and its related derivatives have been the subject of structural and molecular analysis. Studies involving crystallography and spectroscopy have been conducted to understand their molecular structure and properties. For example, a study on a related molecule, 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1λ6,2-benzothiazine-1,1-dione, examined its crystal structure, providing insights into its molecular conformation and intermolecular interactions (Siddiqui et al., 2012). This information is crucial for predicting the behavior of such compounds in various environments and their potential applications in material science or pharmaceuticals.
Potential Applications in Catalysis and Organic Synthesis
The compound's structural analogs have been explored in the context of catalysis and organic synthesis. For instance, research on benzothiadiazine derivatives has revealed their utility in asymmetric organocatalysis, a field pivotal in producing chiral compounds used in pharmaceuticals and agrochemicals (Inokuma et al., 2011). This research demonstrates the compound's relevance in advancing synthetic methodologies and enhancing the efficiency of chemical reactions.
Properties
IUPAC Name |
(3Z)-3-[(3-chloroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-6-4-7-17(12-16)15-26-21-11-3-2-10-20(21)23(27)22(30(26,28)29)14-25-19-9-5-8-18(24)13-19/h2-14,25H,15H2,1H3/b22-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHJOCWMEUDNDD-HMAPJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC(=CC=C4)Cl)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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